4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide - 1396876-56-4

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Catalog Number: EVT-2831193
CAS Number: 1396876-56-4
Molecular Formula: C19H26N4O3S
Molecular Weight: 390.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol

Compound Description: (E)-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol is a hydrazone compound synthesized by reacting 2-hydrazinylpyrazine and 2-hydroxybenzaldehyde. [, , ] This compound exhibits intramolecular hydrogen bonding patterns and aligns into chains through intermolecular hydrogen bonds. [, , ] It is also noted that heteroaromatic hydrazones and their derivatives have been studied for their potential in cancer and HIV treatment. [, , ]

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This complex molecule is a peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. [] Notably, its sulfonamide moiety contributes to both its cannabinoid-1 receptor activity and its desirable tPSA value, which limits its ability to cross the blood-brain barrier. []

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

Compound Description: This compound features a sulfonamide group with an approximately tetrahedral geometry around the sulfur atom. [] Its crystal structure exhibits a network of hydrogen bonds leading to the formation of dimers and a two-dimensional network. []

Methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate (Azilsartan Methyl Ester)

Compound Description: This compound, known as Azilsartan methyl ester, is obtained via cyclization of methyl (Z)-2-ethoxy-1-{(2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate. [] It exhibits a complex conformation with specific dihedral angles between various rings in the structure. [] Its crystal structure reveals a three-dimensional network linked by hydrogen bonds and aromatic π–π stacking interactions. []

(R)- and (S)-2-((2-chlorophenyl)(2-(piperidin-1-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (N51 and N52)

Compound Description: These two enantiomers, N51 and N52, are inhibitors of histone lysine demethylase 5A (KDM5A). [] They exhibit significant differences in binding affinity and inhibitory activity towards KDM5A, with the S enantiomer (N52) displaying greater binding affinity. [] Structural studies highlight the specific interactions responsible for the differences in binding affinity between these enantiomers. []

(R)- and (S)-N-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)cyclopropanecarboxamide (N54 and N55)

Compound Description: N54 and N55 represent another pair of enantiomers that inhibit KDM5A. [] Similar to N51/N52, they display differences in binding affinity and inhibitory activity, with the R enantiomer (N54) being more potent. [] Structural studies elucidate the interactions contributing to these differences in binding and potency. [] Notably, the more potent inhibition by N54 translates to differences in growth inhibitory activity. []

4-(3-phenyltriaz-1-en-1-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamides (1-9)

Compound Description: This series of sulfonamides was synthesized via diazo reaction between sulfamerazine and substituted aromatic amines. [] They exhibit inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrases I and II (hCA I and II). [] Compound 1 (unsubstituted) demonstrates the highest activity against AChE, compound 5 (4-ethoxy-substituted) against hCA I, and compound 8 (4-bromo-substituted) against hCA II. [] Docking studies provide insights into their inhibitory activities and interactions with the target enzymes. []

6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one

Compound Description: This class of compounds was designed and synthesized for its anti-breast cancer activity. [] Compounds C-3, C-5, and C-15 exhibited potent cytotoxicity against estrogen receptor-positive MCF-7 cells. [] Further evaluation revealed C-5 displayed a strong affinity for the estrogen receptor, comparable to tamoxifen. [] Docking studies predicted its binding orientation towards the estrogen receptor-α. []

N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-pyrazin-1-yl]benzamide (AZD7624)

Compound Description: AZD7624 is a p38 inhibitor studied for its potential in treating chronic obstructive pulmonary disease. [] Its crystal structure, determined using single-crystal X-ray diffraction, exhibits regions of static and dynamic disorder. [] NMR crystallography and crystal structure prediction were employed to understand its complex structural features, highlighting challenges in characterizing compounds with large size, disorder, and dynamic properties. []

4-ethoxy-N-hydroxy-3-(7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide (Compound 10) and S-(2-hydroxyethyl) 4-ethoxy-3-(7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonothioate (Compound 12)

Compound Description: These two sildenafil (Viagra®) analogues were synthesized and evaluated for their mushroom tyrosinase inhibitory potential. [] They emerged as extremely potent inhibitors, with IC50 values exceeding those of standard inhibitors L-mimosine and kojic acid. [] Their potent tyrosinase inhibition suggests potential therapeutic applications in treating skin disorders associated with high melanocyte production. []

4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide

Compound Description: This compound was synthesized as a potential small molecule antagonist for CCR5, a receptor involved in HIV-1 infection. [] It was characterized by NMR, MS, and IR techniques. [] This compound represents a potential candidate for drug development targeting CCR5. []

3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-([2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl)-1H-1-benzazepin-3(R)-yl)-butanamide (L-692,429)

Compound Description: L-692,429 is an original benzolactam agonist for the ghrelin receptor, stimulating inositol phosphate turnover. [] It exhibits allosteric modulator properties by enhancing ghrelin's maximal efficacy. [] Mutation studies on the ghrelin receptor revealed crucial binding sites for L-692,429 and its allosteric modulation effects. []

N-[1(R)-1,2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide (MK-677)

Compound Description: MK-677 is a spiroindoline sulfonamide agonist for the ghrelin receptor. [] Like L-692,429, it stimulates inositol phosphate turnover and acts as an allosteric modulator, enhancing ghrelin's maximal efficacy. [] Mutation studies revealed overlapping but distinct binding sites for its agonist and allosteric modulator properties on the ghrelin receptor. []

(+)-6-carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686) and (±)-6-carbamoyl-3-(2,4-dichlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-157740)

Compound Description: SM-130686 and SM-157740 are novel oxindole derivatives acting as agonists for the ghrelin receptor. [] They stimulate inositol phosphate turnover and, similar to L-692,429 and MK-677, exhibit allosteric modulation properties on the ghrelin receptor. [] Mutation studies highlighted shared and unique binding sites for these oxindole derivatives compared to the other agonists studied. []

4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (Impurity 9)

Compound Description: Identified as an impurity in Repaglinide bulk drug batches, 4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide is formed during the synthesis of the anti-diabetic drug. [] Its presence highlights the importance of controlling impurity profiles in pharmaceutical manufacturing to ensure drug quality and safety. []

4-(cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide (Impurity 13)

Compound Description: This compound was identified as another impurity in Repaglinide bulk drug batches. [] Like Impurity 9, its formation emphasizes the need for rigorous quality control in pharmaceutical synthesis to minimize the presence of unwanted byproducts. []

4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate

Compound Description: This compound, a picrate salt of 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidine, exhibits a complex crystal structure with extensive hydrogen bond interactions between the cation and anion. [] Notably, the piperidine ring adopts a slightly distorted chair conformation, and the difluorophenyl group exhibits disorder in its fluorine atom position. [] These structural features provide insights into the molecular packing and stability of this compound.

4-((1-(4-aminophenyl)ethylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (Schiff base A)

Compound Description: This Schiff base, designated as A, is formed by reacting sulfadiazine with 4-aminoacetophenone. [] It serves as a crucial intermediate in the synthesis of 1,3-oxazepine and 1,3-diazepine derivatives, showcasing the versatility of Schiff bases in constructing complex heterocyclic structures. []

3-chloro-2-fluoro-N-([1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy]ethyl)piperidin-4-yl)methyl)benzenesulfonamide (Compound 9)

Compound Description: Compound 9 is an arylsulfonamide derivative designed and synthesized as a potent α1A-/α1D-adrenoceptor antagonist. [] It exhibits high affinity for these receptors and demonstrates selectivity over α2-adrenoceptors. [] Furthermore, it possesses a uroselective profile, suggesting potential therapeutic applications in treating lower urinary tract symptoms associated with benign prostatic hyperplasia. []

N-tert-butyl-3-{[5-methyl-2-(arylamino)pyrimidin-4-yl]amino}benzenesulfonamides (5a-h)

Compound Description: This series of compounds was synthesized using a Palladium-catalyzed Buchwald-Hartwig type reaction. [] They were evaluated for their antibacterial and antifungal activities. [] Compounds 5d and 5e exhibited potent activity against both gram-positive and gram-negative bacteria, while 5e and 5f showed good antifungal activity. [] The study highlights the utility of this synthetic method for creating novel antimicrobial agents.

4-((1-((4-((dialkylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (4a-e)

Compound Description: These compounds were prepared via a Mannich reaction and evaluated for their antibacterial and antifungal activities. [] They feature a complex structure combining benzimidazole, oxadiazole, and sulfonamide moieties, highlighting the potential of incorporating multiple pharmacophores into a single molecule to achieve desired biological effects.

4-(1-acetyl-5-methyl-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (SPIII-5ME-AC) and 4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (SPIII-5Cl-BZ)

Compound Description: These novel isatin-sulfonamide derivatives were designed and synthesized for their potential anti-HIV activity. [] SPIII-5ME-AC was found to inhibit HIV Integrase enzymatic activity, while SPIII-5Cl-BZ exhibited significant protection against HIV-1 at subtoxic concentrations. [] These results highlight the potential of isatin-sulfonamide hybrids as anti-HIV agents.

4-(5-chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (L1)

Compound Description: This compound is a sulfonamide derived Schiff base synthesized by reacting sulfamethazine with 5-chlorosalicylaldehyde. [] Its structure was confirmed by X-ray diffraction studies. [] L1 was further complexed with various metal ions to evaluate the influence of metal coordination on its biological activities. []

Raloxifene-N-Oxide (Impurity 1)

Compound Description: Identified as an impurity in Raloxifene hydrochloride, Raloxifene-N-Oxide forms during the synthesis of this bulk drug. [] Its presence underlines the importance of identifying and characterizing impurities in pharmaceutical products to ensure their quality and safety.

Methyl[4-[2-(piperidin-1-yl)ethoxy]]benzoate (PEBE, Impurity 6)

Compound Description: PEBE is another impurity identified in Raloxifene hydrochloride during its synthesis. [] Its presence, alongside other impurities, emphasizes the complexity of chemical syntheses and the potential for forming multiple byproducts that require careful monitoring and control.

1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]ethanone (HHBA, Impurity 7)

Compound Description: HHBA was identified as a novel impurity in Raloxifene hydrochloride during its synthesis. [] Its identification and characterization contribute to a better understanding of the impurity profile of this drug and the potential factors contributing to its formation.

7-Acetyl-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl methanone (7-MARLF, Impurity 8)

Compound Description: 7-MARLF is a novel impurity discovered in Raloxifene hydrochloride during its synthesis. [] Its complex structure and presence as an impurity emphasize the potential for forming unexpected byproducts during chemical reactions and the importance of comprehensive impurity profiling.

4-(4-benzyloxy-butoxy)-1-(2,4-dichloro-benzyl)-1H-pyridin-2-one

Compound Description: This compound is a Fab I inhibitor, which can be used to treat bacterial infections. []

Properties

CAS Number

1396876-56-4

Product Name

4-ethoxy-3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

IUPAC Name

4-ethoxy-3-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5

InChI

InChI=1S/C19H26N4O3S/c1-3-26-18-5-4-17(12-15(18)2)27(24,25)22-13-16-6-10-23(11-7-16)19-14-20-8-9-21-19/h4-5,8-9,12,14,16,22H,3,6-7,10-11,13H2,1-2H3

InChI Key

ONUYBJSJPUVJAM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.